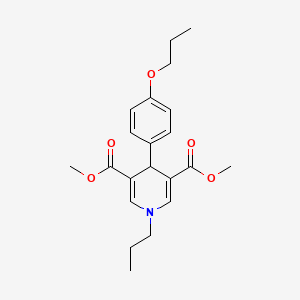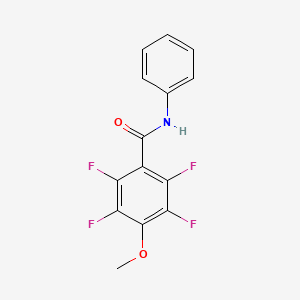
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PPAP, is a compound that has gained attention in recent years due to its potential applications in scientific research. PPAP is a synthetic derivative of a natural compound found in the plant Mitragyna speciosa, also known as kratom.
Applications De Recherche Scientifique
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Parkinson's and Alzheimer's. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cognitive enhancer and may improve memory and learning.
Mécanisme D'action
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase mitochondrial function and ATP production. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have anti-inflammatory effects and may reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a variety of conditions. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. For example, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is not water-soluble, which may limit its use in certain types of experiments. Additionally, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate-based therapeutics for neurodegenerative diseases. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have potential applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on neurotransmitter systems. Finally, there is a need for more in vivo studies to determine the safety and efficacy of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in living organisms.
Conclusion:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential applications in scientific research. Its neuroprotective and cognitive-enhancing effects make it an attractive target for further study. While there are some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments, its relative ease of synthesis and stability make it a promising research tool. Future research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may lead to the development of new therapeutics for neurodegenerative diseases and other neurological disorders.
Propriétés
IUPAC Name |
dimethyl 4-(4-propoxyphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-11-22-13-17(20(23)25-3)19(18(14-22)21(24)26-4)15-7-9-16(10-8-15)27-12-6-2/h7-10,13-14,19H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJOCBRWBCQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OCCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-fluorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4817836.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4817846.png)

![1-allyl-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4817857.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4817859.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4817860.png)
![3-[4-(2-iodo-4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4817868.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817877.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4817883.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4817895.png)

![N-[3-(dimethylamino)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4817911.png)
![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)